![molecular formula C12H21ClN2O2S B1521196 4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride CAS No. 1193389-59-1](/img/structure/B1521196.png)
4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride
Overview
Description
“4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride” is a chemical compound. Based on its name, it likely contains a benzene ring with an aminoethyl (NH2-CH2-) group and a diethylsulfonamide (SO2-N(C2H5)2) group attached to it. The “hydrochloride” indicates that it’s a salt formed with hydrochloric acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like solubility, melting point, boiling point, etc., are determined experimentally. Without specific data on this compound, it’s not possible to provide these details .
Scientific Research Applications
Stem Cell Research
This compound, also known as Y-27632 dihydrochloride, is a selective inhibitor of Rho-associated, coiled-coil containing protein kinase (ROCK). It has been used to increase the survival rate of human embryonic stem (hES) cells and induced pluripotent stem cells (iPSCs) during cryopreservation . By inhibiting ROCK, Y-27632 dihydrochloride helps to maintain the pluripotency of stem cells and prevents apoptosis, which is crucial for stem cell culture and subsequent applications.
Neuroscience
In neuroscience, Y-27632 dihydrochloride is utilized to reprogram fibroblasts to mature neurons . This process is enhanced when used in combination with other compounds like CHIR99021 and RepSox . The ability to convert fibroblasts directly into neurons has significant implications for studying neurodegenerative diseases and potential therapeutic applications.
Regenerative Medicine
The compound is part of a cocktail used to convert fibroblasts into cardiomyocytes (heart muscle cells). This application is particularly promising for regenerative medicine, offering a potential avenue for repairing heart tissue after myocardial infarction .
Cancer Research
Y-27632 dihydrochloride is used in cancer research to optimize the growth and viability of naive human pluripotent stem cells. These cells can be derived from primed ESCs and iPSCs using naive human stem cell medium (NHSM), which is crucial for developing cancer models and testing therapeutic strategies .
Tissue Engineering
This compound is also a key component of growth media for urothelial organoids . Organoids are three-dimensional multicellular in vitro tissue constructs that mimic the structure and function of organs. They are used for disease modeling, drug testing, and potentially for transplantation .
Developmental Biology
In developmental biology, Y-27632 dihydrochloride is part of protocols to generate brain organoids from human iPSCs. Brain organoids are used to study brain development and neurological disorders, and they provide a platform for testing neurotoxicity and drug efficacy .
Pharmacology
As a selective ROCK inhibitor, Y-27632 dihydrochloride is studied for its therapeutic potential in various diseases. ROCK is involved in multiple cellular functions, and its inhibition can have beneficial effects in conditions such as hypertension, asthma, and erectile dysfunction .
Cell Biology
The compound is instrumental in studies related to cell migration and adhesion . ROCK plays a significant role in the regulation of actin cytoskeleton, cell shape, and motility. Understanding these processes is essential for insights into wound healing and the metastasis of cancer cells .
Safety And Hazards
properties
IUPAC Name |
4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S.ClH/c1-4-14(5-2)17(15,16)12-8-6-11(7-9-12)10(3)13;/h6-10H,4-5,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZMWFQEOQCULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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